METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Overview
Description
METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that features a quinolinecarboxylate core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the thienyl, chlorophenyl, and sulfanyl groups, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate through a series of reactions involving thiophene derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.
Coupling with Quinolinecarboxylate: The final step involves coupling the thienyl-chlorophenyl intermediate with a quinolinecarboxylate derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its diverse functional groups allow for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to METHYL 4-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-METHYL-2-THIENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE include other quinoline derivatives and thienyl-containing compounds. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
Quinolinecarboxylates: Compounds with different substituents on the quinoline ring.
Thienyl Derivatives: Molecules containing the thienyl group but with different substituents on the aromatic ring
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[4-[(4-chlorophenyl)sulfanylmethyl]-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S2/c1-13-21(24(28)29-3)23(22-18(26-13)5-4-6-19(22)27)20-11-15(14(2)31-20)12-30-17-9-7-16(25)8-10-17/h7-11,23,26H,4-6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDCEOONTZBHIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(S3)C)CSC4=CC=C(C=C4)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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